Methyl 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoate
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Overview
Description
Methyl 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound that features a benzoate ester linked to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoate typically involves the esterification of 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid with methanol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Methyl 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the tetrahydropyran ring, making it less structurally complex.
4-Hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid: Contains a carboxylic acid group instead of an ester.
Tetrahydropyran-4-yl benzoate: Similar structure but lacks the hydroxyl group.
Uniqueness
Methyl 4-hydroxy-3-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to the presence of both a tetrahydropyran ring and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(oxan-4-yl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)10-2-3-12(14)11(8-10)9-4-6-17-7-5-9/h2-3,8-9,14H,4-7H2,1H3 |
InChI Key |
UFAZKJBHVQJKFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C2CCOCC2 |
Origin of Product |
United States |
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